molecular formula C16H16N2O5S B2832342 2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921812-22-8

2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2832342
CAS No.: 921812-22-8
M. Wt: 348.37
InChI Key: KGEXXAMBXDLHAM-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a benzenesulfonamide core with two methoxy groups at the 2 and 4 positions and an indolinone moiety at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Indolinone Moiety: The indolinone structure can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Sulfonamide Formation: The indolinone intermediate is then reacted with a sulfonyl chloride derivative, such as 2,4-dimethoxybenzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzenesulfonamides with various functional groups.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indolinone moiety can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The sulfonamide group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is unique due to its specific substitution pattern on the benzenesulfonamide core and the presence of the indolinone moiety

Properties

IUPAC Name

2,4-dimethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-22-12-4-6-15(14(9-12)23-2)24(20,21)18-11-3-5-13-10(7-11)8-16(19)17-13/h3-7,9,18H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEXXAMBXDLHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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